molecular formula C17H18N2O4S B2791665 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide CAS No. 941925-02-6

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide

Cat. No.: B2791665
CAS No.: 941925-02-6
M. Wt: 346.4
InChI Key: SKDRBPWGCMFOOD-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide is an organic compound that features a butanamide backbone with a 4-methoxyphenylthio group and a 3-nitrophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the 4-methoxyphenylthio intermediate: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkylating agent under basic conditions.

    Coupling with butanamide: The intermediate is then coupled with butanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: 4-((4-hydroxyphenyl)thio)-N-(3-nitrophenyl)butanamide.

    Reduction: 4-((4-methoxyphenyl)thio)-N-(3-aminophenyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenylthio group may also contribute to its activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-((4-methoxyphenyl)thio)-N-(3-aminophenyl)butanamide: Similar structure but with an amine group instead of a nitro group.

    4-((4-hydroxyphenyl)thio)-N-(3-nitrophenyl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide is unique due to the presence of both a methoxyphenylthio group and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-15-7-9-16(10-8-15)24-11-3-6-17(20)18-13-4-2-5-14(12-13)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDRBPWGCMFOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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